Methyl 4-[(4-methoxyphenyl)sulfanyl]benzoate
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Overview
Description
Methyl 4-[(4-methoxyphenyl)sulfanyl]benzoate is an organic compound with the molecular formula C16H16O3S It is a derivative of benzoic acid and contains a methoxyphenyl group attached to a sulfanyl group, which is further connected to a benzoate ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-[(4-methoxyphenyl)sulfanyl]benzoate typically involves the reaction of 4-methoxyphenylthiol with methyl 4-bromobenzoate under basic conditions. The reaction is carried out in the presence of a base such as potassium carbonate (K2CO3) in a suitable solvent like dimethylformamide (DMF). The reaction mixture is heated to facilitate the nucleophilic substitution reaction, resulting in the formation of the desired product.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography may be employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-[(4-methoxyphenyl)sulfanyl]benzoate can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form a sulfoxide or sulfone derivative.
Reduction: The ester group can be reduced to form the corresponding alcohol.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) can be used for oxidation reactions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used for reduction reactions.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions under basic conditions.
Major Products Formed
Oxidation: Sulfoxide or sulfone derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Methyl 4-[(4-methoxyphenyl)sulfanyl]benzoate has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies related to enzyme inhibition and protein-ligand interactions.
Industry: The compound can be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of Methyl 4-[(4-methoxyphenyl)sulfanyl]benzoate involves its interaction with specific molecular targets. The sulfanyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modulation of their activity. Additionally, the methoxyphenyl group can participate in hydrophobic interactions and hydrogen bonding, further influencing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
Methyl 4-[(4-methoxyphenyl)sulfonyl]benzoate: Contains a sulfonyl group instead of a sulfanyl group.
Methyl 4-[(4-methoxyphenyl)thio]benzoate: Contains a thioether group instead of a sulfanyl group.
Methyl 4-[(4-methoxyphenyl)amino]benzoate: Contains an amino group instead of a sulfanyl group.
Uniqueness
Methyl 4-[(4-methoxyphenyl)sulfanyl]benzoate is unique due to the presence of the sulfanyl group, which imparts distinct chemical reactivity and biological activity compared to its analogs
Properties
CAS No. |
830328-26-2 |
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Molecular Formula |
C15H14O3S |
Molecular Weight |
274.3 g/mol |
IUPAC Name |
methyl 4-(4-methoxyphenyl)sulfanylbenzoate |
InChI |
InChI=1S/C15H14O3S/c1-17-12-5-9-14(10-6-12)19-13-7-3-11(4-8-13)15(16)18-2/h3-10H,1-2H3 |
InChI Key |
HQPQGPRWWOXRKV-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)SC2=CC=C(C=C2)C(=O)OC |
Origin of Product |
United States |
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